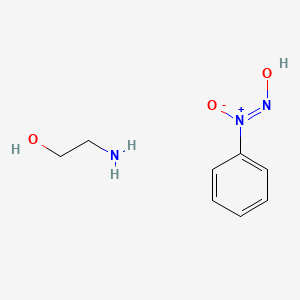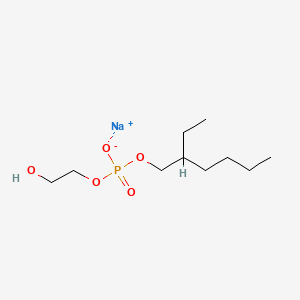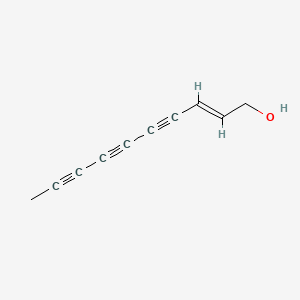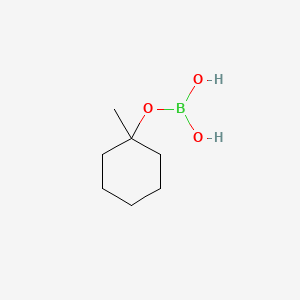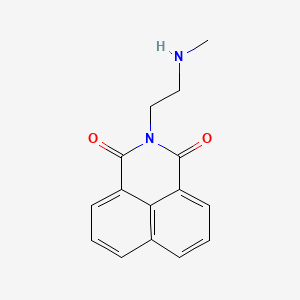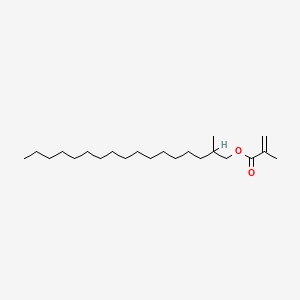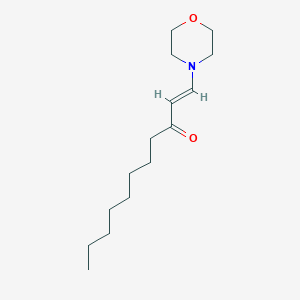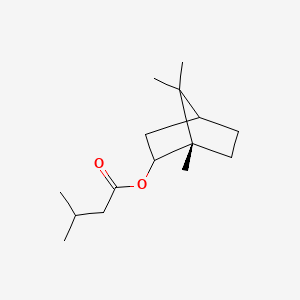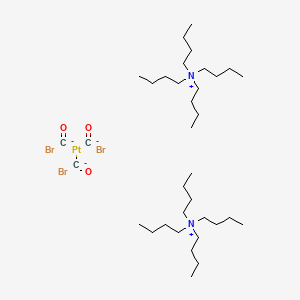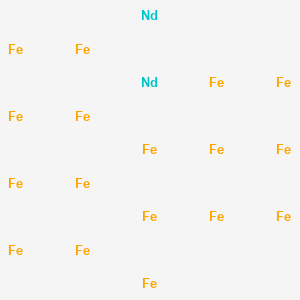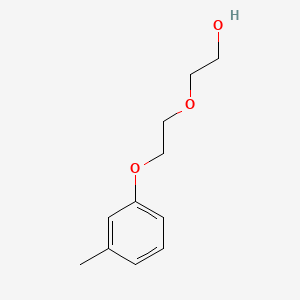
2-(2-(3-Methylphenoxy)ethoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-methylphenoxy)ethoxy]ethanol is a chemical compound with the molecular formula C11H16O3. It is known for its unique structure, which includes a phenoxy group substituted with a methyl group at the third position, connected through an ethoxy chain to an ethanol moiety. This compound is used in various chemical and industrial applications due to its specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methylphenoxy)ethoxy]ethanol typically involves the reaction of 3-methylphenol with ethylene oxide to form 3-methylphenoxyethanol. This intermediate is then reacted with another equivalent of ethylene oxide to yield the final product, 2-[2-(3-methylphenoxy)ethoxy]ethanol. The reaction conditions generally include the use of a base catalyst such as potassium hydroxide and are carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(3-methylphenoxy)ethoxy]ethanol follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using advanced purification techniques to isolate the final product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
2-[2-(3-methylphenoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
Oxidation: Formation of 2-[2-(3-methylphenoxy)ethoxy]acetaldehyde or 2-[2-(3-methylphenoxy)ethoxy]acetic acid.
Reduction: Formation of 2-[2-(3-methylphenoxy)ethoxy]ethane.
Substitution: Formation of 2-[2-(3-nitrophenoxy)ethoxy]ethanol or 2-[2-(3-bromophenoxy)ethoxy]ethanol.
科学的研究の応用
2-[2-(3-methylphenoxy)ethoxy]ethanol is utilized in various scientific research fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the formulation of specialty chemicals, surfactants, and polymers.
作用機序
The mechanism of action of 2-[2-(3-methylphenoxy)ethoxy]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity, influence metabolic pathways, and alter cellular signaling processes. Its unique structure allows it to interact with hydrophobic and hydrophilic environments, making it versatile in various applications.
類似化合物との比較
Similar Compounds
- 2-[2-(2-methoxyethoxy)ethoxy]ethanol
- 2-[2-(4-methylphenoxy)ethoxy]ethanol
- 2-[2-(3-chlorophenoxy)ethoxy]ethanol
Uniqueness
2-[2-(3-methylphenoxy)ethoxy]ethanol stands out due to its specific substitution pattern on the phenoxy group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
特性
CAS番号 |
73727-25-0 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
2-[2-(3-methylphenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C11H16O3/c1-10-3-2-4-11(9-10)14-8-7-13-6-5-12/h2-4,9,12H,5-8H2,1H3 |
InChIキー |
FQZYXSHXSFLYAS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


